molecular formula C12H15NO B14729559 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- CAS No. 13157-50-1

4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl-

Cat. No.: B14729559
CAS No.: 13157-50-1
M. Wt: 189.25 g/mol
InChI Key: VLBRQYCIAYGNES-UHFFFAOYSA-N
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Description

4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of phenyl-substituted amines with carbonyl compounds in the presence of an acid catalyst can lead to the formation of the oxazine ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine oxides, while substitution reactions can produce a variety of functionalized oxazine derivatives .

Scientific Research Applications

4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-
  • 4H-Benzo[d][1,3]oxazine
  • 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides

Comparison: 4H-1,3-Oxazine, 5,6-dihydro-6,6-dimethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other oxazines, it may exhibit different reactivity and biological activities. For example, the presence of the phenyl group can enhance its interaction with biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

13157-50-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6,6-dimethyl-2-phenyl-4,5-dihydro-1,3-oxazine

InChI

InChI=1S/C12H15NO/c1-12(2)8-9-13-11(14-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

VLBRQYCIAYGNES-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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